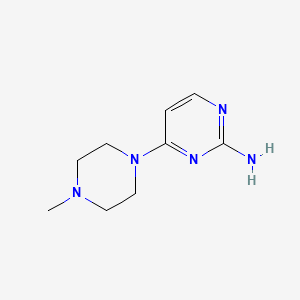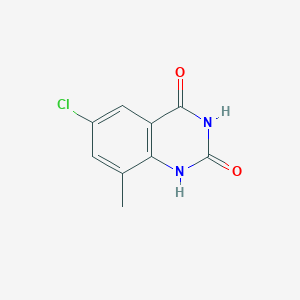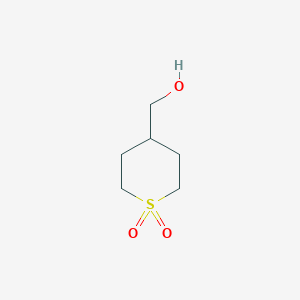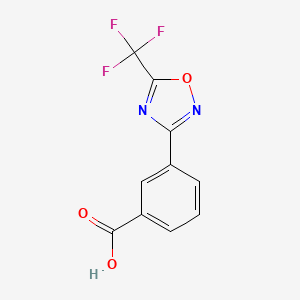
Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, commonly referred to as PAM-TC, is a novel thiophene-based compound with potential applications in scientific research. PAM-TC is a small molecule that can be easily synthesized through a simple reaction of tert-butyl-phenol, thiophene-3-carboxaldehyde, and propyl-2-amino-ethanol in the presence of a base. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for a wide range of scientific research applications.
Applications De Recherche Scientifique
Heterocyclic Disperse Dyes
Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate and related compounds have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit shades ranging from yellow to brownish purple and demonstrate good fastness properties, although they have poor photostability (Iyun et al., 2015).
Antimicrobial Activity
Compounds similar to Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, particularly ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant biological activities like antimicrobial and antifungal effects, highlighting their potential in drug development (Prasad et al., 2017).
Gewald Synthesis
In organic synthesis, a method known as the Gewald reaction has been employed to obtain 2-Aminothiophene-3-carboxylates bearing aryl groups. This synthesis technique is relevant for creating compounds structurally similar to Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, which can be utilized in various chemical applications (Tormyshev et al., 2006).
Solar Cell Performance
Studies on conducting polymer dyes, including compounds similar to Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, have shown potential in improving solar cell performance. These studies focus on the charge-transfer processes and the efficiency of polymer-dyed cells, contributing to advancements in solar energy technology (Yoon et al., 2011).
Polymer Research
In polymer research, derivatives of 2-aminothiophenes, like Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, are used to study the optical properties of poly(p-benzamide)s. This research contributes to understanding the interaction between oligothiophene chromophores and polymer chains, which is crucial for developing new materials with specific optical properties (Takagi et al., 2013).
Immunomodulatory Activity
Research on derivatives of 2-amino-4,6-di-tert-butylphenol, which are structurally related to Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, has explored their effects on human peripheral blood lymphocytes. These studies are significant for understanding the immunomodulatory potential of such compounds (Nizheharodava et al., 2020).
Propriétés
IUPAC Name |
propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-6-11-22-18(21)16-15(12(2)23-17(16)20)13-7-9-14(10-8-13)19(3,4)5/h7-10H,6,11,20H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWNSHUNUHIFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)






![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)


![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)

